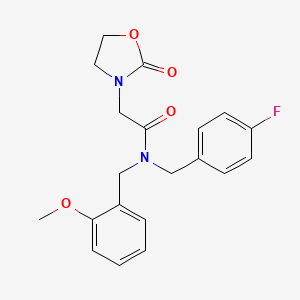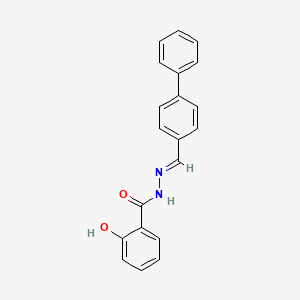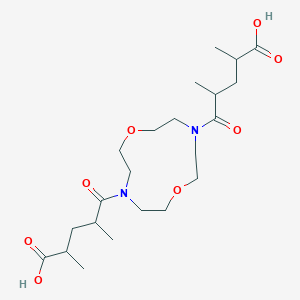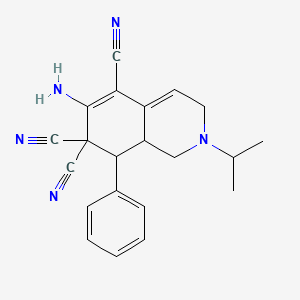
N-(4-fluorobenzyl)-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, also known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
Antimicrobial Properties
Oxazolidinones, including derivatives similar to N-(4-fluorobenzyl)-N-(2-methoxybenzyl)-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide, have been extensively studied for their unique mechanism of bacterial protein synthesis inhibition. These compounds have shown in vitro antibacterial activities against a variety of clinically important human pathogens. For instance, novel oxazolidinone analogs from directed chemical modification programs have demonstrated effectiveness against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and faecium, among others. The presence of human serum does not affect their antibacterial activities, and studies have shown a bacteriostatic effect against staphylococci and enterococci but a bactericidal effect against streptococci, indicating their potential for treating infections caused by these pathogens (Zurenko et al., 1996).
Radiotracer Development
Compounds structurally related to this compound have been explored as potential radiotracers for imaging. For example, radiotracers for the translocator protein 18 kDa (TSPO), a protein implicated in neuroinflammation, have been developed using related compounds. This research is crucial for advancing our understanding of neuroinflammatory conditions and developing new diagnostic tools (Moon et al., 2014).
Antibacterial and Antioxidant Activities
Further research into compounds with the acetamide moiety, like this compound, has also revealed their potential for antibacterial and antioxidant applications. New coumarin derivatives have been synthesized and shown to possess significant antibacterial activity against common pathogens such as E. coli, S. aureus, and B. subtilis, as well as antioxidant activities, highlighting their potential in pharmaceutical and therapeutic applications (Hamdi et al., 2012).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-18-5-3-2-4-16(18)13-23(12-15-6-8-17(21)9-7-15)19(24)14-22-10-11-27-20(22)25/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGWRWDJIPWRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC=C(C=C2)F)C(=O)CN3CCOC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2-pyridin-3-ylpyrimidin-5-yl)carbonyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5564864.png)




![3-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5564912.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(dimethylamino)benzylidene]acetohydrazide](/img/structure/B5564921.png)
![2-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5564933.png)


![2-(3-methoxybenzyl)-8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5564945.png)
![N-(2-furylmethyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5564954.png)
![rel-(1S,5R)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-[2-oxo-2-(1-piperazinyl)ethyl]-3,6-diazabicyclo[3.2.2]nonan-7-one dihydrochloride](/img/structure/B5564960.png)